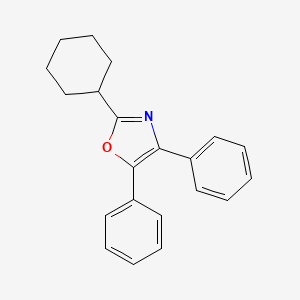

2-Cyclohexyl-4,5-diphenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

917988-90-0 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-cyclohexyl-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C21H21NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |

InChI Key |

STEKQBMLGFPYNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexyl 4,5 Diphenyl 1,3 Oxazole and Its Analogues

Established Synthetic Pathways for 1,3-Oxazoles

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this moiety. These methods, while established, offer mechanistic insights that are crucial for their application to complex targets.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a robust and widely employed method for constructing the oxazole (B20620) ring, involving the acid-catalyzed cyclodehydration of an α-acylamino ketone. synarchive.comwikipedia.org The reaction was independently reported by Sir Robert Robinson and Siegmund Gabriel in the early 20th century. synarchive.com

For the specific synthesis of 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole, the requisite starting material is 2-(cyclohexanecarboxamido)-1,2-diphenylethan-1-one . This precursor can be prepared by the acylation of α-amino-deoxybenzoin with cyclohexanecarbonyl chloride.

The mechanism proceeds via protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen, forming a five-membered ring intermediate, often referred to as a hydroxydihydrooxazole. Subsequent dehydration, driven by the acidic conditions (commonly using sulfuric acid, polyphosphoric acid, or phosphorus oxychloride), leads to the formation of the aromatic oxazole ring. acs.orgpharmaguideline.com The stability of the resulting aromatic system is a key thermodynamic driving force for the reaction.

Key Features of the Robinson-Gabriel Synthesis:

| Feature | Description |

|---|---|

| Starting Material | α-Acylamino ketone |

| Reagent | Dehydrating agent (e.g., H₂SO₄, POCl₃) pharmaguideline.com |

| Key Transformation | Intramolecular cyclodehydration wikipedia.org |

| Scope | Broad, allowing for diverse substituents at positions 2, 4, and 5. |

Fischer Oxazole Synthesis and Related Condensation Reactions

Discovered by Emil Fischer in 1896, this method provides access to 2,5-disubstituted oxazoles through the reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org

To synthesize this compound using this approach, the reactants would be benzaldehyde (B42025) cyanohydrin (mandelonitrile) and cyclohexanecarboxaldehyde . However, the classical Fischer synthesis typically yields 2,5-disubstituted oxazoles. A modification would be required to achieve the 4,5-diphenyl substitution pattern. A more direct route related to this condensation chemistry involves the reaction of benzoin (B196080) (an α-hydroxyketone) with cyclohexanecarbonitrile .

The mechanism involves the acid-catalyzed formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. wikipedia.org A series of condensation and cyclization steps, followed by dehydration, affords the final oxazole product. wikipedia.org This reaction is a type of dehydration reaction that can proceed under mild conditions. wikipedia.org

Bredereck Reaction in 1,3-Oxazole Formation

The Bredereck reaction offers a straightforward synthesis of oxazoles from the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly efficient for producing 2,4-disubstituted oxazoles. ijpsonline.com

For the target molecule, this compound, the starting materials would be desyl chloride (2-chloro-1,2-diphenylethanone) and cyclohexanecarboxamide (B73365) . The reaction involves an initial N-alkylation of the amide by the α-haloketone, followed by an acid-catalyzed cyclization and dehydration to furnish the oxazole ring. Recent improvements to this method have utilized α-hydroxyketones as starting materials, enhancing the environmental friendliness of the process. ijpsonline.com

Van Leusen Oxazole Synthesis and Multi-Component Approaches

The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org It allows for the preparation of 5-substituted oxazoles from aldehydes. mdpi.comnih.gov

A one-pot, multi-component variation of the Van Leusen reaction can be adapted for the synthesis of 4,5-disubstituted oxazoles. mdpi.com To synthesize this compound, one could envision a reaction between benzil (B1666583) (a 1,2-diketone) and cyclohexyl isocyanide . However, the more traditional Van Leusen approach involves the reaction of an aldehyde with TosMIC. wikipedia.org An improved one-pot synthesis uses TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid, which can be recovered and reused. nih.gov

The mechanism is driven by the unique reactivity of TosMIC. organic-chemistry.org Deprotonation of TosMIC is followed by addition to a carbonyl group. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates the tosyl group to yield the aromatic oxazole. organic-chemistry.orgwikipedia.org

Erlenmeyer-Plöchl Azlactone Synthesis and Subsequent Transformations

The Erlenmeyer-Plöchl synthesis is a classic method for preparing azlactones (oxazolones) from the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgchemeurope.com While this reaction primarily produces α,β-unsaturated amino acid precursors, the azlactone intermediate is a versatile synthon for oxazoles. modernscientificpress.com

To apply this to this compound, one would start with N-cyclohexanoylglycine . This would be cyclized to the corresponding 2-cyclohexyl-oxazol-5(4H)-one (an azlactone). This azlactone can then be envisioned to react with benzil or a related precursor to build the 4,5-diphenyl substitution pattern, although this is not a standard application of the classical Erlenmeyer-Plöchl reaction. A more feasible, albeit multi-step, approach would involve using the azlactone in a Perkin-type condensation with benzaldehyde to yield a 4-benzylidene-2-cyclohexyl-5(4H)-oxazolone, which would then require further chemical manipulation to introduce the second phenyl group at the 5-position and aromatize the ring. chemeurope.com

Contemporary and Emerging Synthetic Strategies

Modern synthetic chemistry has introduced a variety of advanced techniques to improve the efficiency, safety, and scalability of oxazole synthesis. These methods are particularly relevant for preparing sterically hindered or functionally complex molecules like this compound.

Flow Chemistry: The use of microstructured reactors in flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure), and improved scalability. acs.orguc.pt The synthesis of oxazoles and their intermediates has been successfully implemented in flow systems. researchgate.netacs.org For instance, the oxidation of an oxazoline precursor to an oxazole using molecular oxygen can be performed safely at high temperatures and pressures in a microreactor, leading to high conversion rates in short reaction times. acs.org A multi-step flow procedure has been developed for the synthesis of an oxazole intermediate of O-methyl siphonazole, demonstrating the power of this technique for complex syntheses without the need for traditional workup or purification steps between stages. uc.pt

Catalytic Methods: A wide range of metal-based catalytic strategies have been developed for oxazole synthesis, offering mild reaction conditions and high yields. tandfonline.com Copper-catalyzed oxidative cyclization of enamides is a notable example, allowing for the synthesis of various 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Gold-catalyzed annulation reactions of terminal alkynes, nitriles, and an oxygen source also provide a powerful route to substituted oxazoles. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation methods have been developed for the regioselective functionalization of the oxazole ring at both C-2 and C-5 positions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of oxazoles. researchgate.net The van Leusen synthesis of 5-aryl-1,3-oxazoles has been successfully performed under microwave-assisted conditions, resulting in high yields and efficiency with a broad substrate scope. nih.gov

Innovative Rearrangements: The "halogen dance" isomerization has emerged as a preparatively effective pathway for synthesizing 2,4,5-trisubstituted-1,3-oxazoles. nih.gov This base-induced migration of a halogen atom around the heterocyclic ring allows for the regioselective introduction of substituents, providing access to complex substitution patterns that are otherwise difficult to achieve. nih.gov

Comparison of Emerging Synthetic Strategies:

| Strategy | Advantages | Applicability to Target Compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise control. acs.orguc.pt | Suitable for key steps like oxidation or cyclodehydration, allowing for safer handling of reagents at high temperatures/pressures. |

| Metal Catalysis (Cu, Au, Pd) | High efficiency, mild conditions, broad substrate scope. tandfonline.comorganic-chemistry.org | Useful for the final ring-forming step or for post-synthesis functionalization of a simpler oxazole analogue. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. nih.govresearchgate.net | Can accelerate classical methods like the Van Leusen or Bredereck reactions, reducing synthesis time. |

| Halogen Dance Isomerization | Access to complex substitution patterns via regioselective functionalization. nih.gov | Could be employed to build the 2,4,5-trisubstituted pattern on a pre-formed oxazole core. |

Metal-Catalyzed Cyclization and Cross-Coupling Reactions in Oxazole Synthesis (e.g., Cu, Pd, Au)

Metal-catalyzed reactions are pivotal for the efficient construction of the 2,4,5-trisubstituted oxazole core. Catalysts based on copper (Cu), palladium (Pd), and gold (Au) have been extensively developed to facilitate cyclization and cross-coupling steps, offering mild conditions and broad functional group tolerance.

Copper (Cu) Catalysis: Copper catalysts are widely used for the synthesis of oxazoles through oxidative cyclization pathways. One common approach involves the copper(II)-catalyzed oxidative cyclization of enamides, which can be formed from the corresponding ketone and amide. organic-chemistry.org This method proceeds via vinylic C-H bond functionalization at room temperature. organic-chemistry.org For the target molecule, this would involve the synthesis of an enamide precursor derived from cyclohexanecarboxamide and desyl chloride. Kumar et al. have demonstrated a two-step synthesis for 2-phenyl-4,5-substituted oxazoles using a copper catalyst, highlighting the utility of this metal in forming complex oxazoles. ijpsonline.com

Palladium (Pd) Catalysis: Palladium catalysts excel in cross-coupling reactions, enabling the introduction of aryl groups onto a pre-formed oxazole ring. For instance, a 2-cyclohexyloxazole core could be synthesized first, followed by Pd-catalyzed C-4 and C-5 diarylation. The Suzuki-Miyaura coupling is a prominent example, where a halo-oxazole is coupled with boronic acids. ijpsonline.com Direct arylation (C-H activation) is another powerful palladium-catalyzed strategy that allows for the coupling of oxazoles with aryl halides, providing a more atom-economical route to poly-substituted products. ijpsonline.com

Gold (Au) Catalysis: Gold catalysts are known for their ability to activate alkynes and allenes, making them suitable for intramolecular cyclization reactions to form heterocycles. While less common than copper or palladium for oxazole synthesis, gold-catalyzed pathways can offer unique reactivity, particularly in cascade reactions involving alkyne-containing substrates.

Table 1: Comparison of Metal Catalysts in the Synthesis of Substituted Oxazoles

| Catalyst Type | Typical Reaction | Advantages | Relevant Precursors for Target Molecule |

|---|---|---|---|

| Copper (Cu) | Oxidative cyclization of enamides; Annulation reactions. organic-chemistry.org | Cost-effective, mild reaction conditions, high yields. | N-(1,2-diphenyl-2-oxoethyl)cyclohexanecarboxamide. |

| Palladium (Pd) | Suzuki or Stille cross-coupling; Direct C-H arylation. ijpsonline.com | High regioselectivity, broad substrate scope, excellent functional group tolerance. | 2-Cyclohexyl-4,5-dihalo-1,3-oxazole and phenylboronic acid. |

| Gold (Au) | Intramolecular hydroamination/cyclization of alkyne derivatives. | High efficiency in alkyne activation, unique reactivity pathways. | Propargyl amide derivatives. |

Oxidative Cyclization Pathways to 1,3-Oxazoles

Oxidative cyclization represents a powerful and atom-economical strategy for synthesizing oxazoles, often proceeding through C-H functionalization. These reactions typically involve an oxidant to facilitate the ring-closure step.

A prominent method is the iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This approach can construct 2,5-disubstituted or 2,4,5-trisubstituted oxazoles from simple starting materials. For a 2,4,5-trisubstituted oxazole like the target compound, a common pathway involves the reaction of a β-acylamino ketone precursor in the presence of an iodine source and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The reaction proceeds via the formation of a C-O bond followed by dehydrogenation to yield the aromatic oxazole ring. organic-chemistry.org

Metal-free oxidative cyclizations are also gaining traction. For example, the reaction of arylmethylamines with methyl ketones can proceed under aerobic (O2 as the oxidant) conditions to form substituted pyridines, and similar principles of C(sp³)–H functionalization are being applied to the synthesis of other heterocycles like oxazoles. researchgate.net

Table 2: Examples of Oxidative Cyclization Methods for Oxazole Synthesis

| Method | Oxidant/Catalyst | Key Intermediate | Features |

|---|---|---|---|

| Iodine-Catalyzed Cyclization | I2 / TBHP | β-Acylamino ketone | Mild conditions, good functional group compatibility. organic-chemistry.org |

| Copper-Catalyzed Annulation | Cu(II) / O2 | Enamide | Solvent-free options, occurs at room temperature. organic-chemistry.org |

| Metal-Free Domino Reaction | t-BuOOH / I2 | Enaminone | One-pot synthesis from readily available starting materials. organic-chemistry.org |

Microwave- and Ultrasound-Assisted Synthesis Enhancements

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including oxazoles. These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate. nih.gov This localized heating can minimize the formation of side products. pnrjournal.com The van Leusen oxazole synthesis, a classical method involving tosylmethyl isocyanide (TosMIC) and an aldehyde, has been adapted to microwave conditions, significantly reducing reaction times from hours to minutes. nih.gov For the synthesis of this compound, a microwave-assisted Robinson-Gabriel synthesis (cyclodehydration of a 2-acylaminoketone) could be envisioned, drastically shortening the required heating time.

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. bohrium.com The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Ultrasound has been successfully used for the one-pot synthesis of 2-arylbenzoxazoles and other substituted oxazoles, often under milder conditions and in shorter times than traditional methods. ijpsonline.com This approach is particularly aligned with the principles of green chemistry due to its energy efficiency. bohrium.com

Table 3: Comparison of Conventional vs. Energy-Enhanced Oxazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes to hours ijpsonline.comnih.gov |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) nih.gov | High (acoustic energy) bohrium.com |

| Yield | Often moderate | Generally higher nih.gov | Generally higher ijpsonline.com |

| Side Products | More prevalent | Often reduced pnrjournal.com | Often reduced |

Tandem and Cascade Reaction Sequences for Complex Oxazole Architectures

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for building molecular complexity. nih.gov These processes are valued for their operational simplicity, atom economy, and ability to rapidly construct intricate structures like polysubstituted oxazoles.

An example is the iodine-catalyzed tandem oxidative cyclization, which combines C-O bond formation and dehydrogenation in one sequence. organic-chemistry.org Another sophisticated approach involves a multi-component reaction. For instance, a metal-free annulation of alkynes, nitriles, and an oxygen source (like PhIO) can assemble 2,4,5-trisubstituted oxazoles in a single, regioselective step. organic-chemistry.org Applying this to the target compound, benzil (1,2-diphenylethanedione) could potentially react with an alkyne and cyclohexyl nitrile in a one-pot process.

These cascade sequences are powerful tools for creating libraries of complex oxazoles for biological screening, as they minimize purification steps and reduce chemical waste.

Principles of Green Chemistry Applied to Oxazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of oxazoles has benefited significantly from the application of these principles.

Key green chemistry strategies in oxazole synthesis include:

Alternative Energy Sources: As discussed, microwave and ultrasound irradiation reduce energy consumption and often allow for reactions to proceed under milder conditions. bohrium.comijpsonline.com

Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids is a primary goal. nih.gov Some reactions have even been developed to run under solvent-free conditions. organic-chemistry.org

Catalysis: Using catalysts (especially non-toxic ones like iron or copper) in small amounts is preferable to stoichiometric reagents, as it reduces waste. organic-chemistry.orgijpsonline.com

Atom Economy: Designing reactions, such as tandem or addition reactions, where the maximum number of atoms from the starting materials are incorporated into the final product. Oxidative cyclizations using molecular oxygen as the terminal oxidant are excellent examples of high atom economy. researchgate.net

Waste Reduction: One-pot and multi-component reactions minimize the number of steps and purification procedures, thereby reducing solvent usage and waste generation. researchgate.net

The use of ultrasound in the synthesis of 1,3,4-oxadiazole-2-thiols with minimal solvent and without acid/base catalysts exemplifies a successful green approach that is directly translatable to 1,3-oxazole synthesis. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Cyclohexyl 4,5 Diphenyl 1,3 Oxazole Derivatives

Electrophilic Aromatic Substitution Reactivity of the 1,3-Oxazole Ring

The 1,3-oxazole ring is generally considered to be electron-deficient, which typically renders it less susceptible to electrophilic aromatic substitution compared to other five-membered heterocycles like pyrrole (B145914) or furan (B31954). However, the presence of substituents can significantly modulate this reactivity. In the case of 2,4,5-trisubstituted oxazoles, the position of electrophilic attack is influenced by the electronic nature of these substituents.

General studies on oxazole (B20620) chemistry indicate that electrophilic substitution, when it occurs, preferentially takes place at the C4 position, followed by C5, and is least favored at the C2 position. pharmaguideline.com The presence of electron-donating groups on the ring can facilitate these reactions. For 2-cyclohexyl-4,5-diphenyl-1,3-oxazole, the cyclohexyl group at C2 is an alkyl group, which is weakly electron-donating. The phenyl groups at C4 and C5 are versatile and can either donate or withdraw electron density depending on the reaction conditions.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related research on 2-phenyloxazole (B1349099) has shown that bromination using N-bromosuccinimide results in substitution at the C5 position. slideshare.net This suggests that for the title compound, electrophilic attack on one of the phenyl rings might be more favorable than on the oxazole core itself, unless strongly activating conditions are employed. Reactions such as nitration and sulfonation are generally difficult on the unsaturated oxazole ring due to the highly electron-deficient nature of the resulting oxazolium cations. pharmaguideline.com

Nucleophilic Reaction Profiles and Ring-Opening Pathways

Nucleophilic attack on the 1,3-oxazole ring is a well-documented phenomenon, often leading to ring cleavage rather than direct substitution. pharmaguideline.com The most electron-deficient position in the oxazole ring is C2, making it the primary target for nucleophiles. The presence of electron-withdrawing groups can further facilitate such attacks.

In the context of this compound, the C2 position is occupied by a cyclohexyl group. While general principles suggest that nucleophilic attack would still be directed at C2, the steric bulk of the cyclohexyl and phenyl groups may influence the accessibility of the reaction center.

Studies on related oxazole systems have demonstrated various ring-opening pathways. For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-cleavage and recyclization sequence. pharmaguideline.com Similarly, reduction of certain oxadiazoles (B1248032), a related class of heterocyles, with strong reducing agents in acidic media has been shown to cause ring opening. nih.gov While not a direct nucleophilic substitution, this highlights the susceptibility of the heterocyclic core to cleavage under specific conditions.

The hydrolysis of the oxazole ring can also occur, particularly under acidic or basic conditions, leading to the formation of an α-acylamino ketone, the reverse of the Robinson-Gabriel synthesis. The stability of the this compound ring towards hydrolysis would be a key factor in its application and persistence in various chemical environments.

Cycloaddition Reactions Involving the Oxazole Core (e.g., Diels-Alder Reactivity)

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful synthetic route to highly substituted pyridine (B92270) and furan derivatives. researchgate.net The oxazole participates as the 4π-electron component, reacting with a 2π-electron dienophile.

The efficiency of the Diels-Alder reaction involving oxazoles is influenced by the nature of both the substituents on the oxazole ring and the dienophile. Electron-donating substituents on the oxazole can facilitate the reaction. pharmaguideline.com Theoretical studies have shown that the Diels-Alder reaction of oxazole with ethylene (B1197577) is facilitated by the addition of an alkyl group or an acid to the nitrogen atom, which lowers the activation barrier. nih.govresearchgate.netscilit.com

In the case of this compound, the molecule possesses the requisite diene character within the oxazole ring. It can be expected to react with various dienophiles, such as maleic anhydride (B1165640) or other activated alkenes and alkynes, under thermal or Lewis acid-catalyzed conditions. The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement to yield a more stable aromatic product, typically a pyridine derivative. This transformation is a cornerstone of the synthetic utility of oxazole cycloadditions. researchgate.net

While specific examples of Diels-Alder reactions with this compound are not prevalent in the literature, the general reactivity pattern of 2,4,5-trisubstituted oxazoles strongly suggests its capability to participate in such transformations.

Functional Group Transformations and Derivatization at Peripheral Positions (Cyclohexyl and Phenyl Moieties)

The peripheral cyclohexyl and phenyl groups of this compound offer opportunities for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Cyclohexyl Moiety: The saturated cyclohexyl ring is generally less reactive than the aromatic portions of the molecule. However, it can undergo free-radical halogenation at the tertiary carbon atom, providing a handle for further functionalization. Oxidative transformations could potentially lead to cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, though this might require harsh conditions that could affect the oxazole ring.

Phenyl Moieties: The two phenyl rings at the C4 and C5 positions are susceptible to standard electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, would be directed by the existing oxazole substituent. The oxazole ring itself acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl rings. The specific regioselectivity would depend on the reaction conditions and the interplay of steric and electronic effects.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed if the phenyl rings are pre-functionalized with a halide or triflate. For instance, a bromo-substituted phenyl group could be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents. rsc.org

In-depth Mechanistic Investigations of 1,3-Oxazole Ring Formation and Chemical Transformations

The formation of the 2,4,5-trisubstituted oxazole core in compounds like this compound is often achieved through well-established synthetic routes, with the Robinson-Gabriel synthesis being a prominent example.

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. The mechanism proceeds via the following key steps:

Protonation of the carbonyl oxygen of the ketone by a dehydrating agent (e.g., sulfuric acid, polyphosphoric acid).

Intramolecular nucleophilic attack of the amide carbonyl oxygen onto the protonated ketone, forming a five-membered ring intermediate (an oxazolinium ion).

Deprotonation to form a neutral hydroxydihydrooxazole.

Dehydration of this intermediate to yield the aromatic 1,3-oxazole ring. acs.org

Recent synthetic developments have provided alternative methods for the synthesis of 2,4,5-trisubstituted oxazoles. One such method involves a copper-catalyzed aerobic oxidative annulation of ketones and amines, which proceeds through a proposed keto-imine intermediate. acs.org Another approach utilizes a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides. organic-chemistry.org

Mechanistic studies of the chemical transformations of the oxazole ring, such as the Diels-Alder reaction , have been a subject of interest. Computational studies have shed light on the frontier molecular orbital interactions that govern the cycloaddition. The reaction is generally considered a concerted pericyclic process. The initial [4+2] cycloadduct is often transient and can undergo a subsequent cycloreversion or rearrangement to afford the final pyridine or furan product. The exact pathway and the stability of the intermediate cycloadduct are dependent on the substituents on the oxazole and the dienophile, as well as the reaction conditions. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclohexyl 4,5 Diphenyl 1,3 Oxazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl and phenyl protons. The ten protons of the two phenyl groups, being in an aromatic environment, would appear in the downfield region, typically between 7.2 and 8.0 ppm. The signals may be complex due to coupling between adjacent protons. The eleven protons of the cyclohexyl group would be found in the upfield aliphatic region, generally between 1.2 and 3.0 ppm. The methine proton at the C1 position of the cyclohexyl ring, being adjacent to the oxazole (B20620) ring, is expected to be the most downfield of the aliphatic signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals corresponding to the oxazole ring carbons, the two phenyl groups, and the cyclohexyl group. The quaternary carbons of the oxazole ring (C2, C4, C5) are expected to resonate at approximately 160-165 ppm (C2) and 135-150 ppm (C4, C5). The carbons of the phenyl rings would appear in the typical aromatic region of 125-140 ppm. The aliphatic carbons of the cyclohexyl ring would be observed in the upfield region, generally between 25 and 40 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between adjacent protons within the cyclohexyl and phenyl rings, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl Rings | Aromatic C-H | 7.2 – 8.0 | 125.0 – 130.0 |

| Phenyl Rings | Quaternary C | - | 130.0 – 140.0 |

| Oxazole Ring | C2 | - | 160.0 – 165.0 |

| Oxazole Ring | C4 / C5 | - | 135.0 – 150.0 |

| Cyclohexyl Ring | CH (alpha to C2) | 2.5 – 3.0 | 35.0 – 40.0 |

| Cyclohexyl Ring | CH₂ | 1.2 – 2.0 | 25.0 – 35.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the cyclohexyl group.

C=N Stretching: A characteristic absorption for the oxazole imine group, expected in the 1630-1680 cm⁻¹ region.

C=C Stretching: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region corresponding to the phenyl rings.

C-O-C Stretching: A strong band associated with the ether linkage within the oxazole ring, typically found in the 1050-1250 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3030 – 3100 | Medium |

| Aliphatic C-H (Cyclohexyl) | Stretching | 2850 – 2960 | Strong |

| Oxazole C=N | Stretching | 1630 – 1680 | Medium |

| Aromatic C=C | Stretching | 1450 – 1600 | Variable |

| Oxazole C-O-C | Asymmetric Stretch | 1050 – 1250 | Strong |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the precise molecular weight and investigating the fragmentation pathways of the molecule, which helps to confirm its structure. The molecular formula for this compound is C₂₁H₂₁NO. Its calculated monoisotopic mass is 315.1623 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the cleavage of the bond between the cyclohexyl group and the oxazole ring, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) or cyclohexene (C₆H₁₀). The resulting 4,5-diphenyl-1,3-oxazole cation would be a prominent peak. Further fragmentation of the oxazole ring itself can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺• | [C₂₁H₂₁NO]⁺• | 315.16 | Molecular Ion |

| [M - C₆H₁₁]⁺ | [C₁₅H₁₀NO]⁺ | 232.08 | Loss of cyclohexyl radical |

| [M - C₆H₁₀]⁺• | [C₁₅H₁₁NO]⁺• | 233.08 | Loss of cyclohexene |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.03 | Benzoyl cation from oxazole ring cleavage |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the two phenyl groups and the oxazole ring in this compound is expected to absorb UV radiation. The spectrum would likely show strong absorption bands below 350 nm, corresponding to π → π* transitions within the aromatic and heterocyclic system. The presence of two phenyl groups suggests that these compounds may exhibit fluorescence, a property common to many 2,5-diaryl oxazole derivatives. Photophysical characterization would involve measuring the fluorescence emission spectrum by exciting the molecule at its absorption maximum (λ_max) to determine its emission maximum (λ_em) and quantum yield.

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., RP-HPLC, GPC)

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for its separation from reactants or byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This would be the primary method for purity assessment. A C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile or methanol and water. The high lipophilicity of the molecule, due to the cyclohexyl and diphenyl groups, suggests it would be well-retained. Purity would be determined by the presence of a single major peak in the chromatogram, and its percentage area would represent the purity level.

Gel Permeation Chromatography (GPC): While less common for small molecules, GPC could be used to separate the compound from any polymeric impurities if applicable to the synthetic route.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₂₁H₂₁NO) to verify its stoichiometric purity. For a pure sample, the experimental values should be within ±0.4% of the theoretical values.

Table 4: Theoretical Elemental Analysis for C₂₁H₂₁NO

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 315.42 | 80.00 |

| Hydrogen | H | 1.008 | 315.42 | 6.71 |

| Nitrogen | N | 14.007 | 315.42 | 4.44 |

| Oxygen | O | 15.999 | 315.42 | 5.07 |

Solid State Structural Elucidation and Crystallography of 2 Cyclohexyl 4,5 Diphenyl 1,3 Oxazole Analogues

X-ray Single Crystal Diffraction for Molecular Geometry and Conformation

While specific crystallographic data for 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole is not publicly documented, analysis of closely related 4,5-di-phenyl-oxazole analogues allows for an accurate prediction of its structural parameters. The bulky cyclohexyl group at the C2 position is expected to adopt a stable chair conformation. The bond lengths and angles within the oxazole (B20620) core are anticipated to be similar to those observed in other substituted oxazoles.

Table 1: Representative Bond Lengths and Angles for a 4,5-Diphenyl-1,3-Oxazole Core Data derived from studies on analogous structures.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C1-C2 | ~1.36 |

| C2-N3 | ~1.39 |

| N3-C4 | ~1.31 |

| C4-C5 | ~1.45 |

| C5-O1 | ~1.37 |

| C2-C(cyclohexyl) | ~1.52 |

| C4-C(phenyl) | ~1.48 |

| C5-C(phenyl) | ~1.48 |

| Bond Angles | |

| O1-C2-N3 | ~115 |

| C2-N3-C4 | ~105 |

| N3-C4-C5 | ~114 |

| C4-C5-O1 | ~106 |

| C5-O1-C2 | ~100 |

The planarity of the central oxazole ring is a key feature, though minor deviations can occur depending on the substituents. The attachment of the two phenyl rings at positions C4 and C5, and the cyclohexyl ring at C2, introduces significant conformational flexibility, which is primarily described by torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In analogues of this compound, these forces include hydrogen bonding, π-π stacking, and halogen bonding where applicable. nih.gov

Hydrogen Bonding: Although the oxazole ring lacks traditional hydrogen bond donors, the nitrogen (N3) and oxygen (O1) atoms can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are commonly observed, linking molecules into larger supramolecular assemblies. nih.gov The phenyl and cyclohexyl C-H groups can all participate as donors in these interactions.

π-π Stacking: The presence of two phenyl rings provides a strong driving force for π-π stacking interactions. nih.govmdpi.com These interactions occur when the aromatic rings of adjacent molecules align face-to-face or offset face-to-face, contributing significantly to crystal stability. nih.gov The extent and geometry of this stacking are influenced by the orientation of the phenyl rings relative to the oxazole core. mdpi.com

C-H···π Interactions: Interactions between the C-H bonds of the cyclohexyl or phenyl groups and the π-electron clouds of adjacent phenyl rings are also prevalent. nih.govresearchgate.net These interactions, where an electron-deficient hydrogen atom is attracted to an electron-rich aromatic ring, play a crucial role in the formation of the three-dimensional crystal architecture. researchgate.net

Conformational Landscape and Torsional Analysis in the Crystalline State

The conformational flexibility of this compound analogues is dominated by the rotation around the single bonds connecting the substituent rings to the central oxazole heterocycle. Torsional or dihedral angles, measured from X-ray diffraction data, quantify this rotation.

The orientation of the two phenyl rings at the C4 and C5 positions is of particular interest. In the solid state, these rings are typically twisted out of the plane of the oxazole ring to varying degrees to minimize steric hindrance. Studies on different 4,5-diaryl oxazole and isoxazole (B147169) analogues show a wide range of dihedral angles, indicating a malleable conformational landscape. For instance, in some structures, the phenyl rings are nearly coplanar with the heterocycle, with dihedral angles as low as ~5-15°, while in others, they can be twisted by 45° or more. researchgate.netmdpi.comresearchgate.net The steric bulk of the C2-substituent, in this case, a cyclohexyl group, can influence the preferred orientation of the adjacent C4 and C5-phenyl groups.

Table 2: Torsional Angles in Selected 4,5-Diaryl Oxazole/Isoxazole Analogues

| Compound Type | Ring 1 vs. Oxazole (°) | Ring 2 vs. Oxazole (°) | Reference |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 17.1 | 15.2 | researchgate.net |

| Substituted 4-phenyl-1,2-oxazole | 46.2 | - | researchgate.net |

| Biaryl-substituted isoxazole (4k) | 13.2 | 11.1 (vs. central phenylene) | mdpi.com |

| Conformationally restricted 2,5-diphenyloxazole | 72.0 (5-phenyl vs. oxazole) | - | researchgate.net |

This variability demonstrates that crystal packing forces can significantly influence which conformation is adopted in the solid state. For this compound, it is expected that the phenyl rings would adopt a non-coplanar arrangement to alleviate steric strain with each other and with the C2-cyclohexyl group.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Interpretation

For oxazole derivatives, Hirshfeld analysis consistently shows that H···H contacts make up the most significant portion of the intermolecular interactions, often accounting for over 30-50% of the total surface area. nih.govresearchgate.net This is due to the abundance of hydrogen atoms on the periphery of the molecules. Contacts involving carbon, oxygen, and nitrogen (C···H, O···H, N···H) are also highly significant, corresponding to the C-H···π and hydrogen bonding interactions discussed previously. nih.govnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Oxazole Analogues

| Compound Type | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other (%) | Reference |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 48.7 | 22.2 | 8.2 | 13.9 (Cl···H, N···H) | nih.gov |

| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} ... | 53.6 | 20.8 | 17.7 | 7.9 | nih.gov |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | 34.4 | - | - | 65.6 (Br···H, O···C, C···C etc.) | researchgate.net |

| (2Z)-2-(2,4-dichlorobenzylidene)-...-1,3-oxazolidin-3-yl)ethyl]... | 28.4 | 14.5 | 17.0 | 40.1 (H···Cl, C···C etc.) | iucr.org |

This quantitative data confirms that the crystal packing is not dominated by a single strong interaction but rather by a multitude of weaker van der Waals forces and hydrogen bonds. iucr.org For this compound, the large number of hydrogen atoms on the cyclohexyl and phenyl groups would lead to a high percentage of H···H contacts, while C···H/H···C and O···H/N···H contacts would quantify the C-H···π and weak hydrogen bonding forces, respectively.

Computational and Theoretical Chemistry Studies of 2 Cyclohexyl 4,5 Diphenyl 1,3 Oxazole

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules and materials. github.ioumn.edu Since its development, DFT has proven to be a powerful tool, balancing computational cost with accuracy, making it ideal for studying complex organic molecules like oxazole (B20620) derivatives. github.ioirjweb.com The theory's success lies in its ability to calculate a large portion of the dynamic electron correlation through approximate exchange-correlation functionals. github.io

For heterocyclic compounds, DFT is employed to predict optimized molecular geometries, electronic properties, and reactivity. umn.eduirjweb.com Calculations are typically performed using specific functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a basis set like 6-311G++(d,p). irjweb.com This combination allows for the determination of the ground-state optimized structure, revealing key parameters like bond lengths and angles. For instance, in a study on an oxazole-benzimidazole derivative, DFT calculations showed that the oxazole and benzimidazole (B57391) rings were nearly coplanar, a structural insight crucial for understanding its electronic behavior. irjweb.com Such calculations provide a foundational understanding of the molecule's intrinsic stability and electronic configuration.

Frontier Molecular Orbital (FMO) theory simplifies the picture of molecular reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

In many oxazole and related heterocyclic derivatives, analysis shows that the HOMO and LUMO are often localized over different parts of the molecule, indicating the potential for intramolecular charge transfer (ICT) upon electronic excitation. malayajournal.orgnih.gov For example, in one imidazole (B134444) derivative, the HOMO was found to be localized on the imidazole and one phenyl ring, while the LUMO was distributed over the imidazole and a different, chloro-substituted phenyl ring. malayajournal.org This separation of electron density between the ground and excited states is fundamental to the photophysical properties of many fluorescent molecules. nih.gov Studies on naphthoxazole derivatives have shown that significant ICT occurs during the excitation process, leading to a large increase in the excited-state dipole moment. nih.gov

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.com These descriptors, rooted in conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction. tandfonline.com Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated as I = -EHOMO and A = -ELUMO. nih.govnih.gov

From these values, several key descriptors are derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (I - A) / 2. mdpi.comnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), softness indicates a molecule's reactivity. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. irjweb.com

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. It is defined as ω = μ² / (2η). nih.govijsr.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules within a series and for developing Quantitative Structure-Activity Relationships (QSAR). tandfonline.comnih.gov

Interactive Table: Representative Global Reactivity Descriptors for an Oxazole Derivative

Note: The following data is illustrative for a generic oxazole derivative, calculated using DFT, as specific experimental or theoretical data for 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole is not publicly available. Values are based on typical results for related heterocyclic compounds. irjweb.commalayajournal.orgirjweb.comijsr.netresearchgate.net

| Descriptor | Formula | Representative Value | Unit |

| HOMO Energy (EHOMO) | - | -5.95 | eV |

| LUMO Energy (ELUMO) | - | -1.15 | eV |

| Ionization Potential (I) | -EHOMO | 5.95 | eV |

| Electron Affinity (A) | -ELUMO | 1.15 | eV |

| Energy Gap (ΔE) | I - A | 4.80 | eV |

| Electronegativity (χ) | (I + A) / 2 | 3.55 | eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.40 | eV |

| Chemical Softness (S) | 1 / η | 0.42 | eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.63 | eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. chemrxiv.org This allows for the identification of electron-rich and electron-deficient regions, which are crucial for understanding noncovalent interactions and molecular recognition processes, such as a drug binding to its receptor. researchgate.netchemrxiv.org

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.org

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. chemrxiv.org

Green/Yellow: Regions of intermediate or near-zero potential, often associated with the carbon framework of aromatic rings.

For a molecule like this compound, an MEP analysis would likely show a negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as primary sites for electrophilic attack or hydrogen bonding. malayajournal.org Positive potentials (blue) would be expected around the hydrogen atoms. This analysis is fundamental in drug design for predicting how a molecule might interact with a biological target. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT calculations typically focus on a static, minimum-energy structure, molecules in reality are dynamic entities that flex, rotate, and interact with their environment. Molecular Dynamics (MD) simulations are computational methods used to model this physical motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with surrounding solvent molecules. asianpubs.org

For a molecule with flexible groups like the cyclohexyl and phenyl rings in this compound, MD simulations can explore the accessible conformational space, revealing the preferred orientations of these rings relative to the central oxazole core. This is crucial for understanding how the molecule's shape influences its ability to bind to a receptor site.

Furthermore, MD simulations are used to study solvation by explicitly modeling the solvent molecules (e.g., water). asianpubs.org This allows for the investigation of how the solvent structure around the solute affects its properties and behavior. Studies on related oxadiazole derivatives have used MD simulations to investigate solvation efficiency and identify the primary sites of interaction with the solvent. asianpubs.org Such simulations can also be used to confirm the stability of a ligand-protein complex predicted by molecular docking. nih.gov

Quantum Chemical Modeling of Spectroscopic Signatures

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic signatures of molecules. By modeling the electronic transitions and vibrational modes, these methods can generate theoretical spectra that can be compared with experimental data from techniques like UV-Vis, FT-IR, and NMR spectroscopy. osti.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis). acs.org It computes the energies of excited states, allowing for the prediction of absorption maxima (λmax). This can help assign the nature of electronic transitions, such as n→π* or π→π* transitions, which are characteristic of heterocyclic and aromatic compounds. acs.org For example, TD-DFT calculations on acridone (B373769) derivatives helped identify certain weak absorption bands as having n–π* character. acs.org

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra). researchgate.netcapes.gov.br The calculated frequencies are often scaled to correct for approximations in the theory and anharmonicity, leading to excellent agreement with experimental spectra. capes.gov.br This allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. A comprehensive study on the parent oxazole molecule combined experimental measurements with high-level theoretical calculations to fully characterize its photoelectron, X-ray absorption, and Auger-Meitner electron spectra. osti.gov

Theoretical Evaluation of Structure-Activity Relationships (SAR) for Oxazole Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. tandfonline.com Theoretical and computational methods play a vital role in establishing these relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR), by correlating calculated molecular descriptors with observed biological effects. tandfonline.comnih.gov

For oxazole and related heterocyclic scaffolds like oxadiazoles (B1248032), which are core components in many medicinal agents, theoretical SAR studies are common. researchgate.netresearchgate.net These studies often involve synthesizing a library of related compounds and evaluating them for a specific activity, such as antibacterial or antifungal effects. nih.govnih.gov Computational techniques are then used to analyze the properties of these derivatives.

Key findings from SAR studies on oxazole and oxadiazole derivatives include:

Antibacterial Activity: In a large study of oxadiazole derivatives as anti-MRSA agents, modifications to the ring attached at the 5-position of the oxadiazole core were extensively explored. nih.gov Substitutions with groups like 4-phenol or 5-indole were found to be favorable for activity. nih.gov

Antifungal Activity: For a series of oxadiazole-benzamide derivatives, the nature of the substituent on the oxadiazole ring significantly influenced antifungal activity against various plant pathogens. nih.gov

General Principles: Oxazole derivatives are known to engage in diverse biological interactions due to the structural features of the oxazole ring. irjweb.com Theoretical SAR helps to rationalize why certain substituents enhance activity, perhaps by improving binding affinity to a target enzyme through specific interactions or by altering electronic properties to favor a particular reaction mechanism. researchgate.netnih.gov

By systematically modifying the structure of this compound (e.g., by changing the cyclohexyl group or adding substituents to the phenyl rings) and calculating the resulting changes in electronic and steric properties, a theoretical SAR model could be developed to guide the synthesis of more potent analogues for a desired biological application.

Computational Exploration of Reaction Mechanisms and Transition States

The formation of this compound, a 2,4,5-trisubstituted oxazole, can be envisaged through several synthetic routes, with the Robinson-Gabriel synthesis and its variations being a prominent method. This reaction typically involves the cyclodehydration of a 2-acylamino-ketone precursor. While specific computational studies on the reaction mechanism for this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations on analogous systems. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate details of such reaction pathways, including the characterization of intermediates and transition states.

One pertinent example is the DFT study on the Robinson-Gabriel cyclization of an N-acetyl-β-oxotryptamine to form a 5-(3-indolyl)oxazole derivative. researchgate.net This study, while focusing on a different substrate, provides a foundational understanding of the energetic landscape of the oxazole ring formation, which is conceptually applicable to the synthesis of this compound. The reaction proceeds through a series of steps involving the activation of the ketone and amide functionalities, followed by cyclization and dehydration.

The key steps in the proposed mechanism, supported by computational studies on similar structures, are:

Activation of the Amide: The reaction is often initiated by a dehydrating agent, such as propylphosphonic anhydride (B1165640) (T3P) or trifluoroacetic anhydride. researchgate.netwikipedia.org Computational models indicate that the amide oxygen atom attacks the activating agent, forming a highly reactive intermediate. researchgate.net

Dehydration: The resulting oxazolidine (B1195125) intermediate subsequently undergoes dehydration to afford the aromatic oxazole ring. This final step is typically a low-energy process.

A computational study on a T3P-mediated Robinson-Gabriel synthesis provided detailed energetics for the cyclization process. researchgate.net The Gibbs free energy profile for this reaction highlights the energy barriers associated with each step. The highest activation Gibbs free energy was calculated to be 194.9 kJ mol⁻¹, corresponding to the intramolecular cyclization step. researchgate.net This significant energy barrier explains the common requirement for high temperatures in these reactions. researchgate.net

The table below presents the calculated relative Gibbs free energies for the intermediates and transition states in a model Robinson-Gabriel synthesis, providing a quantitative glimpse into the reaction pathway.

| Step | Species | Relative Gibbs Free Energy (kJ mol⁻¹) |

| 1 | Reactant (N-acylamino-ketone) + Activator | 0.0 |

| 2 | Activated Intermediate | +X |

| 3 | Cyclization Transition State | +194.9 researchgate.net |

| 4 | Cyclized Intermediate (Oxazolidine derivative) | +Y |

| 5 | Dehydration Transition State | +Z |

| 6 | Product (Oxazole) + Byproducts | < 0 (exergonic) |

| Note: The values X, Y, and Z are dependent on the specific reactants and conditions and are represented here conceptually. The key value of the highest activation energy is taken from a study on a related system. |

The geometry of the transition states is a critical aspect revealed by computational studies. For the cyclization step, the transition state involves the formation of the new C-N bond and the breaking of the activated amide bond. The bond lengths and angles in the transition state structure provide a detailed picture of the atomic rearrangements occurring during this crucial step.

While the direct computational exploration of the reaction mechanism for this compound remains a subject for future research, the existing theoretical studies on analogous Robinson-Gabriel syntheses provide a robust framework for understanding the formation of this complex heterocyclic molecule. These studies consistently point to a high-energy intramolecular cyclization as the key kinetic bottleneck and underscore the role of the dehydrating agent in activating the precursor for this transformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.